PF-8380 hydrochloride

Description

Properties

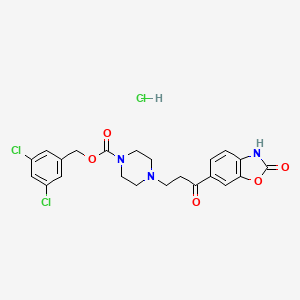

Molecular Formula |

C22H22Cl3N3O5 |

|---|---|

Molecular Weight |

514.79 |

IUPAC Name |

(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C22H21Cl2N3O5.ClH/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18;/h1-2,9-12H,3-8,13H2,(H,25,29);1H |

SMILES |

C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

PF-8380 Hydrochloride: A Technical Guide to its Mechanism of Action as a Potent Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-8380 hydrochloride is a potent and specific small-molecule inhibitor of autotaxin (ATX), a key enzyme responsible for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] By directly inhibiting the lysophospholipase D (lysoPLD) activity of ATX, PF-8380 effectively reduces LPA levels both in plasma and at sites of inflammation.[1][3] This targeted mechanism of action has established PF-8380 as a valuable pharmacological tool for investigating the pathophysiological roles of the ATX-LPA signaling axis in a variety of preclinical models, including those for inflammation, cancer, and fibrosis. This technical guide provides an in-depth overview of the mechanism of action of PF-8380, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Autotaxin

PF-8380 exerts its pharmacological effects through the direct inhibition of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[4][5] ATX is a secreted enzyme that plays a crucial role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA, in turn, activates a family of G protein-coupled receptors (GPCRs), leading to a wide range of cellular responses, including cell proliferation, migration, survival, and cytokine secretion.[1][2] In pathological conditions such as cancer and inflammation, ATX is often upregulated, leading to excessive LPA production and signaling.[1][2]

PF-8380 acts as a potent inhibitor of the lysoPLD activity of ATX, thereby blocking the conversion of LPC to LPA.[6][7] This inhibition leads to a significant reduction in LPA levels, which has been demonstrated both in vitro and in vivo.[1][3]

Quantitative Data

The inhibitory potency of PF-8380 against autotaxin has been quantified in various assays, highlighting its high affinity and effectiveness.

| Assay Type | Target Species | Substrate | IC50 | Reference(s) |

| Isolated Enzyme Assay | Human | Not Specified | 2.8 nM | [1][2][3][6][7][8][9][10] |

| Human Whole Blood Assay | Human | Endogenous | 101 nM | [1][2][6][7][8][9][10][11] |

| Isolated Enzyme Assay | Rat | FS-3 | 1.16 nM | [6][7][10] |

Signaling Pathways and Experimental Workflows

The Autotaxin-LPA Signaling Pathway and its Inhibition by PF-8380

The following diagram illustrates the central role of autotaxin in the production of LPA and the mechanism by which PF-8380 intervenes.

Caption: The ATX-LPA signaling pathway and the inhibitory action of PF-8380.

Experimental Workflow for Assessing PF-8380 Efficacy in a Rat Air Pouch Model of Inflammation

This diagram outlines the key steps in the widely used rat air pouch model to evaluate the anti-inflammatory effects of PF-8380 in vivo.

Caption: Workflow for the rat air pouch model of inflammation.

In Vitro Assay Workflow for Determining Autotaxin Inhibition

The following diagram depicts a typical workflow for an in vitro assay to measure the inhibitory activity of compounds like PF-8380 on autotaxin.

Caption: Workflow for an in vitro autotaxin inhibition assay.

Experimental Protocols

In Vitro Autotaxin Inhibition Assay

This protocol is adapted from commercially available autotaxin inhibitor screening assay kits.

Materials:

-

Recombinant human autotaxin (ATX)

-

This compound

-

Autotaxin assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2)

-

Autotaxin substrate (e.g., bis-(p-nitrophenyl) phosphate (BNPP) or a fluorogenic substrate like FS-3)

-

96-well microplate

-

Plate reader capable of measuring absorbance or fluorescence

Procedure:

-

Prepare a stock solution of PF-8380 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the PF-8380 stock solution in assay buffer to create a range of test concentrations.

-

In a 96-well plate, add the diluted PF-8380 solutions to the appropriate wells. Include wells for a vehicle control (solvent only) and a positive control (no inhibitor).

-

Add a solution of recombinant human autotaxin to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the autotaxin substrate to each well.

-

Immediately begin monitoring the change in absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Calculate the rate of reaction for each concentration of PF-8380.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the PF-8380 concentration and fitting the data to a dose-response curve.

Rat Air Pouch Model of Inflammation

This protocol is a generalized procedure based on established methods.[1][3][9][11]

Animals:

-

Male Lewis or Sprague-Dawley rats

Procedure:

-

Pouch Formation: Anesthetize the rats and inject a volume of sterile air (e.g., 20 mL) subcutaneously into the dorsal region to create an air pouch. To maintain the pouch, a second injection of air (e.g., 10 mL) may be administered after 2-3 days.

-

Induction of Inflammation: On day 6, inject a pro-inflammatory agent, such as a 1-2% solution of carrageenan in sterile saline, into the air pouch.

-

Drug Administration: At a specified time relative to the carrageenan injection, administer this compound orally at the desired dose (e.g., 30 mg/kg). A vehicle control group should also be included.

-

Exudate Collection: At a designated time point after drug administration (e.g., 3-24 hours), euthanize the rats and carefully collect the inflammatory exudate from the air pouch by washing the pouch with a known volume of sterile saline.

-

Analysis:

-

Measure the total volume of the collected exudate.

-

Determine the number of inflammatory cells (e.g., neutrophils, macrophages) in the exudate using a hemocytometer or an automated cell counter.

-

Centrifuge the exudate to separate the cellular and fluid components.

-

Analyze the supernatant for LPA levels using mass spectrometry and for the concentration of inflammatory mediators (e.g., cytokines, prostaglandins) using ELISA or other immunoassays.

-

Glioblastoma Cell Radiosensitization Assays

The following protocols are based on studies demonstrating the ability of PF-8380 to enhance the radiosensitivity of glioblastoma (GBM) cells.[4][5][6][8][12]

Cell Lines:

-

Human glioblastoma cell lines (e.g., U87-MG)

-

Murine glioblastoma cell lines (e.g., GL261)

4.3.1. Clonogenic Survival Assay

-

Seed GBM cells in 6-well plates at a low density and allow them to attach overnight.

-

Pre-treat the cells with PF-8380 (e.g., 1 µM) or vehicle for a specified duration (e.g., 45 minutes).

-

Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

-

After irradiation, replace the medium with fresh, drug-free medium and incubate the cells for 10-14 days to allow for colony formation.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies (containing ≥50 cells) and calculate the surviving fraction for each treatment condition.

4.3.2. Cell Migration (Scratch) Assay

-

Grow GBM cells to a confluent monolayer in 6-well plates.

-

Create a "scratch" in the monolayer using a sterile pipette tip.

-

Wash the wells to remove detached cells and replace the medium with fresh medium containing PF-8380 or vehicle.

-

Irradiate the cells as required.

-

Capture images of the scratch at the beginning of the experiment and at various time points thereafter (e.g., 24 hours).

-

Quantify cell migration by measuring the closure of the scratch area over time.

4.3.3. Immunoblotting for Akt Phosphorylation

-

Plate GBM cells and allow them to grow to a suitable confluency.

-

Pre-treat the cells with PF-8380 or vehicle before irradiation.

-

At various time points after irradiation, lyse the cells and collect the protein extracts.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that PF-8380 has adequate oral bioavailability for in vivo testing.[1] Following oral administration, PF-8380 is absorbed and leads to a rapid and significant reduction in plasma LPA levels, demonstrating a clear pharmacokinetic/pharmacodynamic relationship.[1]

Clinical Development Status

As of the current date, this compound is primarily utilized as a research tool to investigate the roles of autotaxin and LPA in various diseases. There is no publicly available information to suggest that PF-8380 has entered into human clinical trials. Its value lies in its utility as a potent and specific inhibitor for preclinical research and target validation.

Conclusion

This compound is a well-characterized and potent inhibitor of autotaxin. Its ability to effectively reduce LPA levels has made it an indispensable tool for elucidating the complex biology of the ATX-LPA signaling axis. The data and protocols presented in this guide provide a comprehensive resource for researchers employing PF-8380 in their studies of inflammation, cancer, and other LPA-driven pathologies.

References

- 1. rndsystems.com [rndsystems.com]

- 2. PF-8380 (PD012872, JMSUDQYHPSNBSN-UHFFFAOYSA-N) [probes-drugs.org]

- 3. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. tosoh.co.jp [tosoh.co.jp]

- 12. rndsystems.com [rndsystems.com]

The Autotaxin-LPA Axis: A Technical Guide to Inhibition by PF-8380 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid mediator lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a critical pathway implicated in a myriad of physiological and pathological processes, including cell proliferation, migration, angiogenesis, and inflammation. Its dysregulation is associated with numerous diseases such as cancer, fibrosis, and arthritis. PF-8380 hydrochloride is a potent and specific small-molecule inhibitor of autotaxin, serving as a crucial tool for elucidating the roles of the ATX-LPA pathway and as a potential therapeutic agent. This technical guide provides an in-depth overview of the this compound autotaxin inhibition pathway, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and a visualization of the associated signaling cascades.

The Autotaxin-LPA Signaling Pathway

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA, in turn, exerts its biological effects by activating at least six specific G protein-coupled receptors (GPCRs), designated LPA1-6.[3][4] The activation of these receptors triggers a cascade of downstream signaling events through various G proteins (Gq/11, Gi/o, G12/13, and Gs), leading to the activation of key signaling pathways such as:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: Regulates cell survival, proliferation, and growth.[4][5]

-

Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway: Involved in cell proliferation, differentiation, and survival.[2]

-

RhoA pathway: Controls cell shape, motility, and contraction.[2][4]

-

NF-κB pathway: A key regulator of inflammatory responses.[1]

The diverse cellular responses mediated by the ATX-LPA axis underscore its importance in both normal physiology and the progression of various diseases.[6]

This compound: A Potent Autotaxin Inhibitor

PF-8380, with the chemical name 6-(3-(piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one, is a well-characterized, potent, and specific inhibitor of autotaxin.[7] It serves as an invaluable chemical probe for investigating the biological functions of the ATX-LPA axis.

Quantitative Inhibitory Activity

The inhibitory potency of PF-8380 has been determined in various assays, demonstrating its high affinity for autotaxin.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 2.8 nM | Isolated human autotaxin enzyme assay | [7][8][9][10] |

| IC50 | 1.16 nM | Isolated rat autotaxin with FS-3 substrate | [8][9][11] |

| IC50 | 1.9 nM | In vitro testing on natural LPC substrates | [12] |

| IC50 | 101 nM | Human whole blood (2-hour incubation) | [7][8][9][10] |

| IC50 | 307 nM | Rat whole blood | [13] |

Pharmacokinetic Properties

Pharmacokinetic studies in rats have demonstrated that PF-8380 possesses adequate oral bioavailability for in vivo studies.

| Parameter | Value | Dosing | Reference |

| Clearance | 31 mL/min/kg | 1 mg/kg IV | [8][11] |

| Volume of Distribution (Vdss) | 3.2 L/kg | 1 mg/kg IV | [8][11] |

| Effective Half-life (t1/2) | 1.2 h | 1 mg/kg IV | [8][11] |

| Oral Bioavailability | 43-83% | 1 to 100 mg/kg PO | [8][11] |

Experimental Protocols

In Vitro Autotaxin Inhibition Assay

This protocol describes a common method for determining the in vitro potency of autotaxin inhibitors.

Materials:

-

Recombinant human autotaxin[14]

-

Assay Buffer (e.g., Tris-based buffer with appropriate salts and detergents)[14]

-

This compound (or other test inhibitors)

-

Autotaxin substrate:

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Prepare serial dilutions of PF-8380 in the assay buffer.

-

In a microplate, add the diluted PF-8380 and recombinant autotaxin to the wells. Include wells for 100% activity (enzyme and solvent) and background (buffer and solvent).[14]

-

Pre-incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (FS-3, LPC, or BNPP) to all wells.[14]

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[14]

-

Measure the signal (fluorescence for FS-3 or absorbance for BNPP) using a microplate reader.[14]

-

For assays using the natural substrate LPC, the product LPA can be quantified using mass spectrometry.[13]

-

Calculate the percentage of inhibition for each concentration of PF-8380 relative to the control wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo Rat Air Pouch Model of Inflammation

This model is used to assess the in vivo efficacy of PF-8380 in reducing LPA levels at a site of inflammation.[7]

Animals:

-

Male Lewis rats[9]

Procedure:

-

Create a subcutaneous air pouch on the dorsum of the rats by injecting sterile air.

-

Induce inflammation in the pouch by injecting an inflammatory agent (e.g., carrageenan).

-

Administer PF-8380 orally at various doses (e.g., 1, 3, 10, 30, and 100 mg/kg).[9]

-

At specific time points post-dosing (e.g., 3 hours), collect blood samples and aspirate the exudate from the air pouch.[7]

-

Measure LPA levels in the plasma and air pouch exudate using a suitable method, such as mass spectrometry.

-

Assess inflammatory markers or endpoints, such as hyperalgesia, as needed.[7]

Downstream Cellular Effects of Autotaxin Inhibition by PF-8380

Inhibition of autotaxin by PF-8380 leads to a reduction in LPA production, which in turn attenuates the downstream cellular effects mediated by LPA receptor signaling. Studies have shown that PF-8380 can:

-

Decrease cell migration and invasion: In glioblastoma cell lines, PF-8380 treatment resulted in a significant decrease in cell migration and invasion.[5][16]

-

Enhance radiosensitivity: Pre-treatment with PF-8380 enhanced the sensitivity of glioblastoma cells to radiation therapy.[5][16]

-

Attenuate Akt phosphorylation: PF-8380 was shown to abrogate radiation-induced activation of the pro-survival protein Akt.[5][11]

-

Reduce inflammatory hyperalgesia: In a rat model of inflammatory pain, PF-8380 reduced hyperalgesia with an efficacy comparable to naproxen.[7][17]

-

Inhibit angiogenesis: PF-8380 has been shown to inhibit radiation-induced angiogenesis of tumor vascular endothelial cells.[9]

Conclusion

This compound is a potent and specific inhibitor of autotaxin that has been instrumental in advancing our understanding of the ATX-LPA signaling pathway. Its favorable pharmacokinetic profile allows for its use in both in vitro and in vivo experimental settings. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting the autotaxin-LPA axis for therapeutic intervention in a range of diseases. Continued research with tools like PF-8380 will be crucial for fully elucidating the therapeutic potential of autotaxin inhibition.

References

- 1. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. PF-8380 | PDE | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. caymanchem.com [caymanchem.com]

- 16. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]

- 17. researchgate.net [researchgate.net]

The Role of PF-8380 Hydrochloride in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-8380 hydrochloride is a potent and selective inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). By targeting autotaxin, PF-8380 effectively downregulates the ATX-LPA signaling axis, a pathway implicated in a myriad of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis. This technical guide provides an in-depth overview of the mechanism of action of PF-8380, its role in modulating critical cell signaling pathways, and detailed protocols for key experiments to evaluate its efficacy. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its utility as a research tool and potential therapeutic agent.

Introduction

The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a pivotal pathway in cellular communication. Autotaxin (ATX), a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA)[1][2]. LPA, in turn, activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), initiating a cascade of downstream signaling events that influence a wide range of cellular functions[3][4][5]. Dysregulation of the ATX-LPA axis has been strongly linked to the pathogenesis of various diseases, including cancer, inflammation, and fibrosis[2][6][7].

This compound has emerged as a critical tool for investigating the roles of the ATX-LPA axis. As a potent and orally bioavailable inhibitor of ATX, it offers a means to pharmacologically interrogate the downstream consequences of reduced LPA production[1][2]. This guide will delve into the specifics of PF-8380's mechanism of action and its impact on cell signaling, with a particular focus on its application in cancer research, especially glioblastoma.

Mechanism of Action of this compound

PF-8380 is a small molecule inhibitor that directly targets the enzymatic activity of autotaxin[1][8]. Its primary mechanism of action is the competitive inhibition of ATX, thereby preventing the conversion of LPC to LPA[1][9]. This leads to a significant reduction in the extracellular concentration of LPA, diminishing the activation of its cognate receptors and subsequent downstream signaling.

The inhibitory potency of PF-8380 has been quantified in various assays, demonstrating its high affinity for autotaxin.

Data Presentation: Quantitative Analysis of PF-8380 Efficacy

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cellular processes.

Table 1: In Vitro Inhibitory Activity of PF-8380

| Parameter | Species | Substrate | Value | Reference(s) |

| IC50 (isolated enzyme) | Human | FS-3 | 2.8 nM | [1][8][10] |

| IC50 (human whole blood) | Human | Endogenous | 101 nM | [1][8][10] |

| IC50 (isolated enzyme) | Rat | FS-3 | 1.16 nM | [8][10] |

Table 2: Effects of PF-8380 on Glioblastoma Cell Lines (in vitro)

| Cell Line | Assay | Treatment | Effect | Reference(s) |

| GL261 (murine) | Migration | 1 µM PF-8380 + 4 Gy Radiation | 33% decrease | [10] |

| U87-MG (human) | Migration | 1 µM PF-8380 + 4 Gy Radiation | 17.9% decrease | [10] |

| GL261 (murine) | Invasion | 1 µM PF-8380 + 4 Gy Radiation | 35.6% decrease | [10] |

| U87-MG (human) | Invasion | 1 µM PF-8380 + 4 Gy Radiation | 31.8% decrease | [10] |

Table 3: In Vivo Effects of PF-8380

| Animal Model | Dosage | Effect | Reference(s) | |---|---|---|---|---| | Rat air pouch | 30 mg/kg (oral) | >95% reduction in plasma and air pouch LPA |[2] | | Heterotopic mouse GL261 tumors | 10 mg/kg + radiation | Delayed tumor growth |[11][12] |

Role in Cell Signaling: The ATX-LPA-Akt Pathway

A primary consequence of PF-8380-mediated ATX inhibition is the attenuation of signaling through the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. LPA is a known activator of this pathway, which is crucial for cell survival, proliferation, and resistance to apoptosis[2][13][14]. In the context of glioblastoma, the activation of Akt is a key mechanism of radioresistance[2][13][15].

By reducing LPA levels, PF-8380 abrogates the radiation-induced activation of Akt, thereby enhancing the radiosensitivity of glioblastoma cells[11][12]. This makes PF-8380 a valuable agent for studying and potentially overcoming therapeutic resistance in cancer.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound.

Autotaxin Enzyme Activity Assay

This assay quantifies the enzymatic activity of ATX and its inhibition by PF-8380 using a fluorogenic substrate.

Protocol:

-

Reagent Preparation:

-

Reconstitute recombinant human autotaxin in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.

-

Prepare the fluorogenic substrate FS-3 in assay buffer.

-

-

Assay Plate Setup:

-

Add PF-8380 dilutions or vehicle control (DMSO) to a 96-well black plate.

-

Add recombinant autotaxin to each well.

-

Incubate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the FS-3 substrate to all wells.

-

-

Data Acquisition:

-

Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

-

Continue to take readings every 1-2 minutes for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).

-

Plot the percentage of inhibition against the logarithm of the PF-8380 concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Cell Migration - Wound Healing (Scratch) Assay

This assay assesses the effect of PF-8380 on the migratory capacity of glioblastoma cells.

Protocol:

-

Cell Seeding:

-

Seed U87-MG or GL261 cells in a 6-well plate and grow to 90-100% confluency.

-

-

Creating the "Wound":

-

Create a scratch in the cell monolayer using a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment:

-

Add fresh media containing the desired concentration of PF-8380 (e.g., 1 µM) or vehicle control.

-

-

Imaging:

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.

-

-

Data Analysis:

-

Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the 0-hour time point.

-

Cell Invasion - Transwell Assay

This assay evaluates the ability of glioblastoma cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of PF-8380.

Protocol:

-

Chamber Preparation:

-

Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

-

Cell Seeding:

-

Resuspend U87-MG or GL261 cells in serum-free media containing PF-8380 or vehicle.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

-

Chemoattraction:

-

Add complete media (containing fetal bovine serum as a chemoattractant) to the lower chamber.

-

-

Incubation:

-

Incubate the plate for 24-48 hours to allow for cell invasion.

-

-

Staining and Quantification:

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface with methanol and stain with crystal violet.

-

Count the number of stained cells in several random fields of view under a microscope.

-

Western Blot for Akt Phosphorylation

This method is used to determine the effect of PF-8380 on the phosphorylation status of Akt, a key downstream effector of LPA signaling.

Protocol:

-

Cell Treatment and Lysis:

-

Treat glioblastoma cells with PF-8380 and/or radiation.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-Akt signal to total Akt and a loading control (e.g., GAPDH or β-actin).

-

Conclusion

This compound is a powerful research tool for elucidating the complex roles of the ATX-LPA signaling axis. Its potent and selective inhibition of autotaxin allows for the precise modulation of LPA levels, enabling detailed investigation of downstream signaling pathways and cellular functions. The experimental protocols provided in this guide offer a framework for assessing the efficacy of PF-8380 in various contexts, particularly in the study of cancer cell biology and the development of novel therapeutic strategies. The data presented underscore the significant impact of PF-8380 on key signaling pathways, such as the PI3K/Akt pathway, highlighting its potential as a radiosensitizing agent in the treatment of glioblastoma and other malignancies. Further research utilizing PF-8380 is warranted to fully explore the therapeutic potential of targeting the ATX-LPA axis in a range of diseases.

References

- 1. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt signaling pathway: a target for radiosensitizing human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]

- 8. Luteolin inhibits migration of human glioblastoma U-87 MG and T98G cells through downregulation of Cdc42 expression and PI3K/AKT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radiation-induced Akt activation modulates radioresistance in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting the Akt-pathway to improve radiosensitivity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioresistance in Glioblastoma and the Development of Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

PF-8380 Hydrochloride: A Technical Guide to its Discovery and Development as a Potent Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-8380 hydrochloride is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1][2][3] LPA is a signaling lipid involved in a myriad of physiological and pathological processes, including cell proliferation, migration, and inflammation.[3] Consequently, the inhibition of ATX presents a compelling therapeutic strategy for a range of diseases, including inflammation, fibrosis, and cancer.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data in a structured format and detailing experimental methodologies.

Discovery and Rationale

PF-8380 was developed by Pfizer as part of a program aimed at discovering novel anti-inflammatory drugs.[5] The core rationale was to target the ATX-LPA signaling axis, which is known to be upregulated in various inflammatory conditions.[3] The design of PF-8380 focused on creating a potent inhibitor that could effectively reduce LPA levels both systemically and at the site of inflammation.[3] Structural studies have revealed that PF-8380 is a type I ATX inhibitor, binding to the catalytic site and mimicking the binding of the natural substrate, lysophosphatidylcholine (LPC).[6] The benzoxazolone head of the molecule interacts with a zinc ion in the active site, while the hydrophobic 3,5-dichlorobenzyl tail occupies a hydrophobic pocket.[5]

Mechanism of Action

PF-8380 exerts its pharmacological effects by directly inhibiting the lysophospholipase D (lysoPLD) activity of autotaxin.[2][7] This inhibition blocks the conversion of LPC to LPA, thereby reducing the bioavailability of this key signaling molecule.[2][7] The reduction in LPA levels leads to the downstream modulation of various cellular processes mediated by LPA receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of PF-8380

| Assay Condition | IC₅₀ Value | Reference |

| Isolated Enzyme Assay | 2.8 nM | [1][2][3][8] |

| Human Whole Blood | 101 nM | [1][2][3][8] |

| Rat Autotaxin (FS-3 substrate) | 1.16 nM | [1][2] |

| LPC/Plasma Assay | 1.7 nM / 101 nM | [5] |

| hERG Channel Inhibition | 480 nM | [5] |

Table 2: In Vivo Pharmacokinetics of PF-8380 in Rats

| Parameter | Value | Dosing | Reference |

| Mean Clearance | 31 mL/min/kg | 1 mg/kg IV | [2][7] |

| Volume of Distribution (steady state) | 3.2 L/kg | 1 mg/kg IV | [2][7] |

| Effective Half-life (t₁/₂) | 1.2 h | 1 mg/kg IV | [2][7] |

| Oral Bioavailability | 43 - 83% | 1 to 100 mg/kg PO | [2][7] |

Table 3: In Vivo Efficacy of PF-8380

| Model | Dosage | Effect | Reference |

| Rat Air Pouch (Inflammation) | 30 mg/kg PO | >95% reduction in plasma and air pouch LPA within 3 hours | [1][3] |

| Rat Adjuvant-Induced Arthritis | 10, 30, 100 mg/kg PO (b.i.d.) | Dose-dependent reduction in hyperalgesia | [4] |

| Mouse Endotoxemia | 30 mg/kg PO | Attenuated LPS-induced neuroinflammation | [6] |

| Glioma Xenograft (with radiation) | 10 mg/kg | 48% decrease in tumor-associated vascularity compared to control | [2] |

| Sorafenib-Resistant HCC | Dose-dependent | Reduction in cell viability | [9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

In Vitro Autotaxin Inhibition Assay (Isolated Enzyme)

This protocol describes a common method for determining the in vitro potency of an ATX inhibitor.

Methodology:

-

Reagent Preparation: Recombinant human autotaxin is diluted in an appropriate assay buffer. A fluorescent substrate, such as FS-3, is prepared at a working concentration. This compound is serially diluted to generate a range of concentrations.

-

Inhibitor Pre-incubation: The recombinant ATX enzyme is pre-incubated with varying concentrations of PF-8380 or vehicle control (e.g., DMSO) for a specified period (e.g., 30 minutes) at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the FS-3 substrate.

-

Incubation: The reaction mixture is incubated at 37°C for a defined time, allowing for the enzymatic conversion of the substrate.

-

Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths for the cleaved substrate.

-

Data Analysis: The fluorescence data is normalized to controls, and the IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.

Cell Migration (Scratch) Assay

This assay is used to assess the effect of PF-8380 on cancer cell migration, a process often promoted by LPA.

Methodology:

-

Cell Seeding: Glioblastoma cells (e.g., GL261 or U87-MG) are plated in 6-well plates and grown to confluency.[1]

-

Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free zone in the monolayer.

-

Treatment: The cells are washed to remove debris and then treated with 1 µM PF-8380 or a vehicle control (DMSO).[1] In some experiments, this is followed by irradiation (e.g., 4 Gy).[1]

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ environment, and cell migration into the scratch is monitored over 20-24 hours.[1]

-

Fixation and Staining: The cells are fixed with 70% ethanol and stained with a dye such as 1% methylene blue to visualize the cells.[1]

-

Quantification: The number of cells that have migrated into the scratched area is counted in several random high-power fields to quantify cell migration.[1]

In Vivo Rat Air Pouch Model of Inflammation

This model is used to evaluate the ability of PF-8380 to reduce LPA levels at a localized site of inflammation.

Methodology:

-

Air Pouch Formation: An air pouch is created on the dorsum of rats by subcutaneous injection of sterile air.

-

Induction of Inflammation: Inflammation is induced by injecting an inflammatory agent (e.g., carrageenan) into the pouch.

-

Drug Administration: PF-8380 is administered orally (e.g., 30 mg/kg).[3]

-

Sample Collection: At various time points after administration (e.g., 3 hours), blood samples and exudate from the air pouch are collected.[3]

-

LPA Quantification: LPA levels in the plasma and air pouch exudate are quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of PF-8380 involves a multi-step process. A representative synthetic scheme is presented below.

Studies on analogues of PF-8380 have highlighted the critical importance of both the meta-dichlorobenzyl and the benzo[d]oxazol-2(3H)-one moieties for potent autotaxin inhibition.[10]

Preclinical Applications and Future Directions

PF-8380 has demonstrated efficacy in a range of preclinical models, highlighting its therapeutic potential. In models of inflammatory pain, it has shown efficacy comparable to the non-steroidal anti-inflammatory drug naproxen.[3] In oncology, it has been shown to enhance the radiosensitization of glioblastoma cells by decreasing their invasion and migration.[1] Furthermore, it has shown activity against sorafenib-resistant hepatocellular carcinoma cells.[9]

Despite its potent activity, some liabilities have been identified, including poor metabolic stability in human liver microsomes and off-target inhibition of the hERG channel, which could have cardiovascular implications.[5] These findings have spurred the development of second-generation ATX inhibitors aiming to improve upon the pharmacokinetic and safety profile of PF-8380.

As of recent reports, PF-8380 itself has not entered clinical trials.[6] However, it remains an invaluable tool compound for elucidating the role of the ATX-LPA axis in health and disease and serves as a benchmark for the development of new autotaxin inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Development of Autotaxin Inhibitors [mdpi.com]

- 6. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. A novel strategy for sorafenib-resistant hepatocellular carcinoma: autotaxin Inhibition by PF-8380 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PF-8380 and closely related analogs: synthesis and structure-activity relationship towards autotaxin inhibition and glioma cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-8380 Hydrochloride: A Technical Guide to a Potent Autotaxin Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PF-8380 hydrochloride, a potent and selective small molecule inhibitor of autotaxin (ATX). Autotaxin, a secreted lysophospholipase D, is the primary producer of the bioactive lipid mediator lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathophysiological processes, including cell proliferation, migration, inflammation, and fibrosis. Consequently, ATX has emerged as a significant therapeutic target for a range of diseases. PF-8380 serves as a critical chemical probe for elucidating the biological functions of ATX and for the preclinical validation of ATX inhibition. This document details the mechanism of action of PF-8380, presents its key quantitative data in a structured format, outlines experimental methodologies for its use, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction: The Autotaxin-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA, a pleiotropic signaling molecule, exerts its effects by binding to a family of at least six G protein-coupled receptors (GPCRs), LPAR1-6.[3][4][5] This interaction triggers a cascade of downstream signaling events that influence a wide array of cellular functions, including cell proliferation, survival, migration, and differentiation.[2]

The ATX-LPA signaling pathway is crucial for normal embryonic development.[1][3] However, dysregulation of this axis has been linked to numerous pathological conditions, including cancer, inflammation, and fibrosis.[1][3][6] Elevated levels of ATX and/or LPA are observed in various inflammatory diseases and cancers, where they contribute to tumor growth, metastasis, and angiogenesis.[3][5][7] The central role of ATX in producing LPA makes it a compelling target for therapeutic intervention.

This compound: A Selective Chemical Probe

PF-8380 is a potent and orally bioavailable inhibitor of ATX.[7][8][9] It acts as a direct inhibitor of ATX's enzymatic activity, thereby reducing the production of LPA.[9] This property makes PF-8380 an invaluable tool for researchers to investigate the roles of the ATX-LPA axis in various biological and disease models.[7]

Mechanism of Action

PF-8380 functions by inhibiting the lysophospholipase D (lysoPLD) activity of ATX.[10] By blocking the conversion of LPC to LPA, PF-8380 effectively reduces the levels of this bioactive lipid in both plasma and at local sites of inflammation.[7][9] This targeted inhibition allows for the specific interrogation of ATX-dependent signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Potency of PF-8380

| Assay Type | Species | Substrate | IC50 | Reference(s) |

| Isolated Enzyme Assay | Human | FS-3 | 2.8 nM | [7][10][11] |

| Isolated Enzyme Assay | Human | 18:1 LPC | 3 nM | [12] |

| Isolated Enzyme Assay | Rat | FS-3 | 1.16 nM | [10][11] |

| Human Whole Blood | Human | Endogenous | 101 nM | [7][10][11] |

| Rat Whole Blood | Rat | Endogenous | 307 nM | [12] |

Table 2: Pharmacokinetic Profile of PF-8380 in Rats

| Parameter | Value | Route of Administration | Reference(s) |

| Clearance | 31 mL/min/kg | Intravenous (1 mg/kg) | [10][13] |

| Volume of Distribution (Vdss) | 3.2 L/kg | Intravenous (1 mg/kg) | [10][13] |

| Effective Half-life (t1/2) | 1.2 h | Intravenous (1 mg/kg) | [10][13] |

| Oral Bioavailability | 43 - 83% | Oral (1-100 mg/kg) | [10][13] |

Table 3: In Vivo Efficacy of PF-8380

| Animal Model | Dose | Effect | Reference(s) |

| Rat Air Pouch (Inflammation) | 30 mg/kg (oral) | >95% reduction in plasma and air pouch LPA levels within 3 hours | [7] |

| Rat Air Pouch (Inflammatory Hyperalgesia) | 30 mg/kg (oral) | Reduced inflammatory hyperalgesia with efficacy similar to 30 mg/kg naproxen | [7] |

| Mouse Glioblastoma (Orthotopic) | 10 mg/kg (intraperitoneal) | Delayed tumor growth and enhanced radiosensitivity | [14][15] |

| Mouse Endotoxemia | 30 mg/kg (intraperitoneal) | Attenuated LPS-induced neuroinflammation | [16] |

Experimental Protocols

Detailed experimental protocols are crucial for the effective use of PF-8380 as a chemical probe. The following sections outline the methodologies for key experiments based on published studies.

ATX Inhibition Assay (In Vitro)

This protocol describes a typical enzymatic assay to determine the in vitro potency of PF-8380.

-

Reagents and Materials:

-

Recombinant human or rat ATX

-

FS-3 (a fluorogenic synthetic substrate) or natural LPC substrate (e.g., 18:1 LPC)

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and Triton X-100)

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of PF-8380 in DMSO and then dilute further in assay buffer.

-

Add a fixed concentration of recombinant ATX to each well of the microplate.

-

Add the diluted PF-8380 or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (FS-3 or LPC) to each well.

-

Monitor the fluorescence intensity (for FS-3) or measure the product formation (for LPC via LC-MS/MS) over time.

-

Calculate the rate of reaction for each concentration of PF-8380.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Whole Blood ATX Activity Assay

This ex vivo assay measures the inhibitory effect of PF-8380 in a more physiologically relevant matrix.

-

Reagents and Materials:

-

Freshly drawn human or rat whole blood (anticoagulated)

-

This compound

-

LPC substrate

-

LC-MS/MS system for LPA analysis

-

-

Procedure:

-

Incubate whole blood samples with varying concentrations of PF-8380 or vehicle control at 37°C for a specified duration (e.g., 2 hours).

-

Fortify the blood with LPC to initiate the reaction.

-

Stop the reaction by adding an organic solvent (e.g., methanol) to precipitate proteins and extract lipids.

-

Analyze the LPA levels in the extracted samples using a validated LC-MS/MS method.

-

Calculate the IC50 value as described for the in vitro assay.

-

In Vivo Pharmacokinetic and Pharmacodynamic Studies

These studies are essential to understand the in vivo behavior and efficacy of PF-8380.

-

Animal Model:

-

Typically, male Lewis rats or C57BL/6 mice are used.

-

-

Pharmacokinetic Study:

-

Administer PF-8380 intravenously (e.g., 1 mg/kg) or orally (e.g., 1-100 mg/kg).

-

Collect blood samples at various time points post-dosing.

-

Process the blood to obtain plasma.

-

Extract PF-8380 from plasma samples and quantify its concentration using LC-MS/MS.

-

Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using appropriate software.

-

-

Pharmacodynamic Study:

-

Administer PF-8380 at various doses.

-

Collect blood or tissue samples at different time points.

-

Measure LPA levels in the samples using LC-MS/MS to assess the extent and duration of ATX inhibition.

-

Correlate the pharmacokinetic profile with the pharmacodynamic response.

-

Visualizing the Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of ATX signaling and the experimental use of PF-8380.

The Autotaxin-LPA Signaling Pathway

Caption: The ATX-LPA signaling cascade and the inhibitory action of PF-8380.

Experimental Workflow for Evaluating PF-8380 In Vivo

Caption: A generalized workflow for in vivo studies using PF-8380.

Logical Relationship of PF-8380 as a Chemical Probe

Caption: The role of PF-8380 in validating ATX as a therapeutic target.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of autotaxin. Its favorable pharmacokinetic properties and demonstrated in vivo efficacy make it an indispensable chemical probe for investigating the complex biology of the ATX-LPA signaling axis. The data and protocols presented in this guide are intended to facilitate the effective use of PF-8380 in preclinical research and drug development, ultimately contributing to a deeper understanding of ATX-mediated pathophysiology and the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. axonmedchem.com [axonmedchem.com]

- 9. PF-8380 | PDE | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]

- 15. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-8380 Hydrochloride: A Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-8380 hydrochloride is a potent, orally bioavailable small molecule inhibitor extensively used in preclinical research to investigate the physiological and pathological roles of its primary target.[1][2][3] As a competitive inhibitor, it directly modulates the levels of key bioactive lipids, making it an invaluable tool for studies in inflammation, oncology, and fibrosis.[1][2][4] This document provides a comprehensive overview of the target specificity of PF-8380, detailing its mechanism of action, potency, and known off-target profile, supported by experimental data and methodologies.

Primary Target and Mechanism of Action

The principal molecular target of PF-8380 is Autotaxin (ATX) , also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[5][6][7] Autotaxin is a secreted enzyme with lysophospholipase D (lysoPLD) activity, responsible for catalyzing the conversion of lysophosphatidylcholine (LPC) into the signaling lipid lysophosphatidic acid (LPA).[1][6][8]

LPA mediates a wide range of cellular responses, including proliferation, migration, and survival, by activating a family of six G-protein-coupled receptors (LPAR1-6).[9][10] By inhibiting ATX, PF-8380 effectively reduces the production of LPA in plasma and at local sites of inflammation or disease, thereby blocking its downstream signaling effects.[1][2][4] This mechanism is central to its observed efficacy in various disease models.[11][12]

Target Specificity and Potency

PF-8380 exhibits high potency against its primary target, autotaxin, with inhibitory concentrations in the low nanomolar range. Its efficacy has been quantified across different species and assay formats, including isolated enzyme assays and more physiologically relevant whole blood assays.

| Target | Species/System | Assay Substrate | IC50 Value | Reference |

| Autotaxin (ATX) | Isolated Enzyme | Not Specified | 2.8 nM | [1][4][5][6][8] |

| Autotaxin (ATX) | Rat | FS-3 | 1.16 nM | [5][6][8] |

| Autotaxin (ATX) | Human | Whole Blood | 101 nM | [1][4][5][6][8] |

| Autotaxin (ATX) | Rat | Whole Blood | 307 nM | [9] |

| hERG Channel | Human | Not Specified | 480 nM | [9] |

Signaling Pathway Inhibition

PF-8380 exerts its biological effects by intercepting the ATX-LPA signaling axis. The inhibition of ATX prevents the generation of LPA, which in turn cannot activate its cognate G-protein-coupled receptors (LPARs). This disruption attenuates downstream signaling cascades, such as the radiation-induced activation of the pro-survival kinase Akt, which is particularly relevant in the context of cancer therapy.[5][6][11][12]

Off-Target Profile

While PF-8380 is highly specific for autotaxin, additional profiling has revealed a potential liability with off-target activity against the hERG (human Ether-à-go-go-Related Gene) channel.[9] The hERG channel is a potassium ion channel critical for cardiac repolarization, and its inhibition is a significant concern in drug development due to the risk of cardiac arrhythmias. PF-8380 was found to inhibit the hERG channel with an IC50 of 480 nM.[9] This is substantially higher than its potency for ATX but remains a critical consideration for the interpretation of in vivo studies at higher concentrations.

Experimental Protocols

The target specificity and functional effects of PF-8380 have been determined through a variety of in vitro and in vivo assays.

In Vitro Autotaxin Enzyme Inhibition Assay

Objective: To determine the direct inhibitory potency (IC50) of PF-8380 on purified autotaxin enzyme.

Methodology:

-

Enzyme Source: Recombinant human or rat autotaxin.

-

Substrate: A synthetic substrate such as FS-3 or the natural substrate lysophosphatidylcholine (LPC) is used.[5][6][9]

-

Procedure:

-

A dilution series of PF-8380 is prepared in a suitable buffer.

-

The inhibitor is pre-incubated with the purified autotaxin enzyme for a defined period.

-

The enzymatic reaction is initiated by the addition of the substrate (e.g., LPC or FS-3).

-

The reaction is allowed to proceed at 37°C.

-

Enzyme activity is measured by detecting the product. For LPC, this can be done via mass spectrometry to quantify LPA. For fluorogenic substrates like FS-3, fluorescence is measured.

-

The percentage of inhibition relative to a vehicle control (e.g., DMSO) is calculated for each concentration of PF-8380.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Human Whole Blood Ex Vivo Assay

Objective: To measure the potency of PF-8380 in a more complex biological matrix that accounts for plasma protein binding.

Methodology:

-

Sample: Freshly collected human whole blood.

-

Procedure:

-

Whole blood is incubated with varying concentrations of PF-8380 for a set time, typically 2 hours.[5][6]

-

Following incubation, plasma is separated.

-

The endogenous autotaxin activity in the plasma is assessed by adding exogenous LPC and measuring the rate of LPA formation over time, typically using LC-MS/MS.

-

The IC50 is calculated based on the reduction of LPA formation compared to vehicle-treated blood samples.[5]

-

Cell Migration (Wound Healing) Assay

Objective: To assess the functional consequence of ATX inhibition on cancer cell migration.

Methodology:

-

Cell Lines: Glioblastoma cell lines such as murine GL261 or human U87-MG are commonly used.[5][11]

-

Procedure:

-

Cells are plated in 6-cm plates and grown to approximately 70% confluence.[5]

-

A scratch or "wound" is created in the semi-confluent cell layer using a sterile 200 µL pipette tip.[5]

-

Plates are washed with PBS to remove dislodged cells and debris.[5]

-

Cells are treated with PF-8380 (e.g., 1 µM) or a vehicle control (DMSO) for a duration (e.g., 45 minutes) before a secondary treatment if applicable (e.g., irradiation).[5]

-

The plates are incubated at 37°C in 5% CO2 and monitored for cell migration into the scratched area over 20-24 hours.[5]

-

After incubation, cells are fixed with 70% ethanol and stained with 1% methylene blue.[5]

-

To quantify migration, cells that have moved into the initially cell-free area are counted in several randomly selected high-power fields.[5]

-

Conclusion

This compound is a highly potent and specific inhibitor of autotaxin, with an IC50 in the low nanomolar range in enzymatic assays. Its primary mechanism involves the direct inhibition of autotaxin's lysoPLD activity, leading to a significant reduction in LPA levels. While it is a valuable tool for interrogating the ATX-LPA signaling axis, researchers should remain aware of its potential off-target inhibitory effect on the hERG channel, particularly when designing and interpreting in vivo experiments that may result in high systemic exposures. The detailed protocols provided herein serve as a guide for the robust evaluation of PF-8380 and similar molecules in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. PF-8380 - Chemietek [chemietek.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. PF-8380 | PDE | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor [frontiersin.org]

- 11. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]

- 12. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of PF-8380 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-8380 hydrochloride is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1] LPA is a bioactive signaling lipid implicated in a myriad of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[2][3] Consequently, the inhibition of ATX presents a compelling therapeutic strategy for a range of diseases, including cancer, inflammatory disorders, and fibrotic conditions.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of PF-8380, detailing its mechanism of action, potency, selectivity, pharmacokinetics, and key experimental findings.

Mechanism of Action

PF-8380 exerts its pharmacological effect through the direct inhibition of autotaxin's lysophospholipase D (lysoPLD) activity.[4][5] Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[4][5] By binding to ATX, PF-8380 blocks this conversion, leading to a significant reduction in LPA levels both in plasma and at sites of inflammation.[1][6] This reduction in LPA abrogates its downstream signaling through various G-protein coupled receptors (GPCRs), thereby mitigating LPA-driven cellular responses such as proliferation, migration, and survival.[2][7]

The ATX-LPA signaling pathway is a critical regulator of numerous cellular processes. Its dysregulation has been linked to the pathology of various diseases. The inhibition of this pathway by PF-8380 forms the basis of its therapeutic potential.

Potency and Selectivity

PF-8380 is a highly potent inhibitor of autotaxin. Its inhibitory activity has been quantified in various assays, demonstrating nanomolar efficacy.

| Assay Type | Species/Matrix | Substrate | IC50 | Reference |

| Isolated Enzyme Assay | - | - | 2.8 nM | [1][4][6][7][8] |

| Isolated Enzyme Assay | Rat | FS-3 | 1.16 nM | [6][8] |

| Whole Blood Assay | Human | - | 101 nM | [1][4][6][7][8] |

| Whole Blood Assay | Rat | - | 307 nM | [9] |

While PF-8380 is a potent ATX inhibitor, some liabilities have been identified. Notably, it exhibits inhibitory activity against the hERG channel with an IC50 of 480 nM, which is a critical consideration for cardiac safety.[9][10][11] Additionally, it has been shown to have poor metabolic stability in human liver microsomes.[9][10][11]

Pharmacokinetic Profile

In vivo studies in rats have characterized the pharmacokinetic properties of PF-8380 following intravenous and oral administration.

| Parameter | Value | Units | Reference |

| Intravenous Administration (1 mg/kg) | |||

| Mean Clearance | 31 | mL/min/kg | [4][5] |

| Volume of Distribution (steady state) | 3.2 | L/kg | [4][5] |

| Effective Half-life (t1/2) | 1.2 | h | [4][5] |

| Oral Administration | |||

| Bioavailability | 43 - 83 | % | [4][5] |

Oral administration of PF-8380 leads to dose-dependent increases in plasma concentrations, although the increase is less than proportional at doses above 10 mg/kg.[4][5] A 30 mg/kg oral dose in a rat air pouch model resulted in a greater than 95% reduction of LPA levels in both plasma and inflammatory site tissue within 3 hours.[1][8]

Key Experimental Findings and Protocols

In Vitro Studies

PF-8380 has demonstrated significant effects in various in vitro models, particularly in the context of cancer.

-

Glioblastoma (GBM) Cell Lines (GL261 and U87-MG):

-

Pre-treatment with 1 µM PF-8380 followed by irradiation (4 Gy) resulted in:

-

This assay is used to assess cell migration in vitro.

In Vivo Studies

PF-8380 has been evaluated in several animal models, demonstrating its efficacy in reducing inflammation and delaying tumor growth.

-

Rat Air Pouch Model of Inflammation:

-

Murine Glioblastoma Model:

-

Pre-treatment with PF-8380 prior to irradiation inhibited radiation-induced angiogenesis of tumor vascular endothelial cells.[8][13]

-

This combination therapy delayed the progression of glioma tumor growth.[8][13] In a heterotopic mouse GL261 tumor model, the combination of PF-8380 (10 mg/kg) with fractionated radiation (five fractions of 2 Gy) significantly delayed tumor growth, taking over 32 days to reach a tumor volume of 7000 mm³, compared to 11.2 days for untreated mice.[12]

-

-

Blood-Brain Barrier Penetration:

-

Studies in mice have shown that PF-8380 can cross the blood-brain barrier, with maximal brain concentrations observed 60 minutes after oral administration. This was accompanied by a decrease in LPA concentrations in the brain.

-

Conclusion

This compound is a potent and well-characterized inhibitor of autotaxin. Its ability to significantly reduce LPA levels in vivo makes it a valuable tool for investigating the role of the ATX-LPA signaling axis in various diseases. While its pharmacological profile, including high potency and oral bioavailability, is promising, potential liabilities such as hERG inhibition and metabolic instability warrant careful consideration in any drug development program. The detailed experimental data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound and in the broader field of LPA signaling.

References

- 1. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. PF-8380 | PDE | TargetMol [targetmol.com]

- 7. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]

PF-8380 Hydrochloride: A Technical Guide to Investigating LPA-Mediated Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of PF-8380 hydrochloride as a potent and selective tool for the study of lysophosphatidic acid (LPA)-mediated signaling. PF-8380 is a competitive and orally bioavailable inhibitor of autotaxin (ATX), the primary enzyme responsible for the synthesis of LPA from lysophosphatidylcholine (LPC).[1][2][3] By effectively reducing LPA levels, PF-8380 allows for the elucidation of the diverse physiological and pathological roles of this signaling lipid.[4][5]

Introduction to LPA and Autotaxin

Lysophosphatidic acid is a bioactive phospholipid that acts as an extracellular signaling molecule by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).[6][7] This signaling cascade is integral to a wide array of cellular processes, including proliferation, migration, survival, and differentiation.[7][8] Dysregulation of the ATX-LPA signaling axis has been implicated in numerous pathological conditions such as cancer, inflammation, and fibrosis.[1][9]

Autotaxin, a lysophospholipase D, is the key enzyme that produces the majority of extracellular LPA.[1][10] Its inhibition presents a powerful pharmacological strategy to probe the functions of LPA signaling and to explore potential therapeutic interventions.

This compound: Mechanism of Action and Properties

PF-8380 is a potent inhibitor of autotaxin, with an IC50 of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood.[1][2][4][5][10][11][12][13] It directly inhibits ATX activity, thereby modulating LPA levels both in vitro and in vivo.[2][4][5] Studies have shown that PF-8380 can achieve a greater than 95% reduction in plasma and inflammatory site LPA levels in rats when administered orally.[1][3]

Key Physicochemical and Pharmacokinetic Properties:

While a comprehensive table of all properties is beneficial, some key data points are highlighted below.

| Property | Value | Reference |

| Chemical Name | 6-(3-(piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride | [1] |

| Molecular Formula | C14H17N3O3 · HCl | Inferred |

| Molecular Weight | 311.77 g/mol (hydrochloride) | Inferred |

| Oral Bioavailability | Moderate (43-83% in rats) | [10] |

| Mean Clearance | 31 mL/min/kg (in rats, IV) | [10] |

| Volume of Distribution | 3.2 L/kg (in rats, IV) | [10] |

| Effective Half-life | 1.2 hours (in rats, IV) | [10] |

Data Presentation: Quantitative Efficacy of PF-8380

The following tables summarize the key quantitative data regarding the inhibitory potency and in vivo effects of PF-8380.

Table 1: In Vitro Inhibitory Potency of PF-8380 against Autotaxin

| Assay System | Substrate | IC50 | Reference |

| Isolated Enzyme Assay | FS-3 (fluorescent) | 2.8 nM | [1][4][10][12] |

| Isolated Enzyme Assay | 18:1 LPC (natural) | Confirmed potent | [14] |

| Human Whole Blood | Endogenous | 101 nM | [1][4][10][11] |

| Rat Autotaxin | FS-3 (fluorescent) | 1.16 nM | [10] |

| Rat Whole Blood | Endogenous | 307 nM | [14] |

Table 2: In Vivo Effects of PF-8380 Administration in Rats

| Model | Dosage | Effect | Time Point | Reference |

| Air Pouch Inflammation | 30 mg/kg, p.o. | >95% reduction in plasma LPA | 3 hours | [1][3] |

| Air Pouch Inflammation | 30 mg/kg, p.o. | >95% reduction in air pouch LPA | 3 hours | [1][3] |

| Adjuvant-Induced Arthritis | 30 mg/kg, p.o. | Reduced inflammatory hyperalgesia | 3 days | [3] |

| Pharmacokinetics | 3 mg/kg, p.o. | Maximal reduction of plasma LPA | 0.5 hours | [10] |

Mandatory Visualizations

LPA-Mediated Signaling Pathway and Inhibition by PF-8380

Caption: LPA signaling pathway and the inhibitory action of PF-8380 on Autotaxin.

Experimental Workflow: In Vitro Cell Migration (Wound Healing) Assay

Caption: A typical workflow for a wound healing cell migration assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving PF-8380.

Protocol 1: Autotaxin Enzyme Inhibition Assay (In Vitro)

This protocol is adapted from the general principles of autotaxin activity assays.

Objective: To determine the in vitro inhibitory potency (IC50) of PF-8380 on purified autotaxin.

Materials:

-

Recombinant human autotaxin

-

This compound

-

Fluorescent substrate FS-3 or natural substrate lysophosphatidylcholine (LPC)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate salts and BSA)

-

96-well microplates (black, for fluorescence)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare a stock solution of PF-8380 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the PF-8380 stock solution in assay buffer to create a range of concentrations.

-

In a 96-well plate, add the diluted PF-8380 or vehicle control (DMSO) to the appropriate wells.

-

Add a solution of recombinant autotaxin to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (FS-3 or LPC) to each well.

-

Incubate the plate at 37°C for a specific duration, ensuring the reaction remains in the linear range.

-

Stop the reaction (if necessary, depending on the detection method).

-

Measure the product formation. For FS-3, this involves measuring the increase in fluorescence. For LPC, this may involve LC-MS/MS analysis of LPA production.

-

Plot the percentage of inhibition against the logarithm of the PF-8380 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Migration (Wound Healing) Assay

This protocol describes a common method to assess the effect of PF-8380 on cancer cell migration.[15]

Objective: To evaluate the effect of PF-8380 on the migratory capacity of a cell line of interest (e.g., glioblastoma cells).[15]

Materials:

-

Cell line of interest (e.g., U87-MG or GL261 glioblastoma cells)[10]

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound

-

Vehicle control (e.g., DMSO)

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed the cells in a multi-well plate and allow them to grow to a confluent monolayer.

-

Using a sterile 200 µL pipette tip, create a linear "scratch" or "wound" in the center of the cell monolayer.

-

Gently wash the wells with serum-free medium or PBS to remove detached cells and debris.

-

Replace the medium with fresh serum-free or low-serum medium containing the desired concentration of PF-8380 (e.g., 1 µM) or vehicle control.[10][15]

-

Place the plate in a 37°C, 5% CO2 incubator.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., every 8-12 hours, up to 48 hours).

-

Quantify the migration by measuring the area of the scratch at each time point or by counting the number of cells that have migrated into the scratch area.

-

Compare the rate of wound closure between the PF-8380-treated and vehicle-treated groups.

Protocol 3: In Vivo Rat Air Pouch Model of Inflammation

This protocol is a summary of the in vivo model used to assess the anti-inflammatory effects of PF-8380.[1]

Objective: To determine the effect of orally administered PF-8380 on LPA levels in plasma and at a localized site of inflammation.[1]

Materials:

-

Male Lewis rats

-

Sterile air

-

Inflammatory agent (e.g., carrageenan)

-

This compound formulated for oral gavage

-

Vehicle control for oral gavage

-

Blood collection supplies (e.g., EDTA tubes)

-

Lavage buffer (e.g., sterile saline)

Procedure:

-

Create a subcutaneous air pouch on the dorsum of the rats by injecting sterile air. This is typically done several days before the start of the experiment to allow the pouch to fully form.

-

Induce inflammation by injecting an inflammatory agent (e.g., carrageenan) into the air pouch.

-

Administer PF-8380 (e.g., 30 mg/kg) or vehicle control to the rats via oral gavage.[1]

-

At various time points after administration (e.g., 3 hours), collect blood samples via cardiac puncture or another appropriate method into EDTA tubes.[1]

-

Immediately after blood collection, perform a lavage of the air pouch with a known volume of sterile saline to collect the inflammatory exudate.

-

Process the blood to obtain plasma and centrifuge the air pouch lavage fluid to remove cells.

-

Analyze the LPA levels in the plasma and the cell-free lavage fluid using a validated method, such as LC-MS/MS.

-

Compare the LPA levels between the PF-8380-treated and vehicle-treated groups.

Conclusion